molecular formula C30H37N3O8 B12735770 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(methyl(phenylmethyl)amino)ethyl) 3-(2-propoxyethyl) ester CAS No. 85387-23-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(methyl(phenylmethyl)amino)ethyl) 3-(2-propoxyethyl) ester

Cat. No.: B12735770
CAS No.: 85387-23-1
M. Wt: 567.6 g/mol
InChI Key: ZYCGRGULEMPHTI-UHFFFAOYSA-N
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Description

Core Structural Framework

The compound features a 1,4-dihydropyridine core, a partially saturated six-membered heterocyclic ring containing one nitrogen atom. Key substituents include:

  • Position 2 : A hydroxymethyl (-CH2OH) group, enhancing hydrophilicity and hydrogen-bonding potential.
  • Position 4 : A 3-nitrophenyl moiety, introducing strong electron-withdrawing effects via the nitro (-NO2) group.
  • Position 6 : A methyl (-CH3) group contributing steric bulk.

The 3,5-dicarboxylic acid groups are esterified with distinct chains:

  • Position 3 : A 2-propoxyethyl ester (-O-CO-O-(CH2)2-O-C3H7), enhancing lipophilicity.
  • Position 5 : A 2-(methyl(phenylmethyl)amino)ethyl ester (-O-CO-O-(CH2)2-N(CH3)(CH2C6H5)), introducing tertiary amine functionality.

IUPAC Nomenclature Rationalization

The systematic name follows substitutive nomenclature rules:

  • Parent structure : 3,5-pyridinedicarboxylic acid.
  • Hydrogenation state : "1,4-dihydro" specifies partial saturation at positions 1 and 4.
  • Substituent order : Numeric prefixes prioritize lowest locants for hydroxylmethyl (2), methyl (6), and 3-nitrophenyl (4) groups.
  • Esterification : The 3-position ester is named before the 5-position ester per alphabetical priority (propoxyethyl precedes methyl(phenylmethyl)aminoethyl).

Properties

CAS No.

85387-23-1

Molecular Formula

C30H37N3O8

Molecular Weight

567.6 g/mol

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H37N3O8/c1-4-14-39-16-17-41-30(36)28-25(20-34)31-21(2)26(27(28)23-11-8-12-24(18-23)33(37)38)29(35)40-15-13-32(3)19-22-9-6-5-7-10-22/h5-12,18,27,31,34H,4,13-17,19-20H2,1-3H3

InChI Key

ZYCGRGULEMPHTI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN(C)CC3=CC=CC=C3)C)CO

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3,5-Pyridinedicarboxylic Acid and Its Esters

The synthesis of the target compound typically begins with 3,5-pyridinedicarboxylic acid or its esters, which serve as the core scaffold. Preparation of mono- or di-esters of 3,5-pyridinedicarboxylic acid is a critical initial step.

  • Monoethyl Ester Synthesis : Diethyl pyridine-3,5-dicarboxylate can be selectively hydrolyzed under basic conditions (potassium hydroxide in ethanol at room temperature for 2 hours) to yield the monoethyl ester with about 71% yield. The reaction involves controlled saponification and acidification to precipitate the monoester.
Step Reagents/Conditions Yield (%) Notes
Hydrolysis KOH in ethanol, 20°C, 2 h 71 Selective monoester formation
Acidification HCl to pH 3 Precipitation of product Purification by filtration
  • Diester Formation : The diester derivatives can be prepared by esterification of 3,5-pyridinedicarboxylic acid with appropriate alcohols or by reaction with acid chlorides in the presence of bases such as triethylamine.

Functionalization of the Pyridine Core

The target compound contains several substituents on the pyridine ring, including hydroxymethyl, methyl, and 3-nitrophenyl groups. These are introduced via selective substitution and reduction reactions.

  • Hydroxymethylation : Introduction of the hydroxymethyl group at the 2-position of the pyridine ring can be achieved by formaldehyde addition under controlled conditions, often via nucleophilic substitution or Mannich-type reactions.

  • Methylation : The 6-methyl substituent is typically introduced by methylation of the pyridine ring using methylating agents such as methyl iodide or via Friedel-Crafts alkylation under mild conditions.

  • Nitrophenyl Substitution : The 4-position substitution with a 3-nitrophenyl group is generally accomplished by cross-coupling reactions such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Esterification with Complex Alcohols

The compound features ester groups at the 5- and 3-positions with bulky substituents: 5-(2-(methyl(phenylmethyl)amino)ethyl) and 3-(2-propoxyethyl) esters.

  • Ester Formation : These esters are formed by reacting the carboxylic acid groups of the pyridine core with the corresponding alcohols or amino alcohol derivatives under esterification conditions.

  • Coupling Agents : Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP), to facilitate ester bond formation at room temperature or slightly elevated temperatures.

  • Protection/Deprotection Steps : Due to the presence of sensitive functional groups (e.g., amino groups), protection strategies such as Boc or Fmoc protection may be employed during esterification to prevent side reactions.

Aminoethyl Side Chain Introduction

The 5-position ester contains a 2-(methyl(phenylmethyl)amino)ethyl substituent, indicating the presence of a secondary amine linked via an ethyl chain.

  • Reductive Amination : This side chain can be introduced by reductive amination of an aldehyde-functionalized intermediate with methyl(phenylmethyl)amine, followed by esterification.

  • Nucleophilic Substitution : Alternatively, nucleophilic substitution of a halogenated ethyl ester intermediate with the amine can be performed.

Purification and Characterization

  • Purification : The final compound is purified by recrystallization, chromatography (e.g., silica gel column chromatography), or preparative HPLC to achieve high purity.

  • Characterization : Confirmation of structure and purity is done by IR, NMR (1H and 13C), MS, and elemental analysis. For example, IR spectra show characteristic ester carbonyl peaks (~1750 cm^-1), amide bands if present, and aromatic C-H stretches. NMR confirms substitution patterns and side chain integrity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Selective Hydrolysis Diethyl pyridine-3,5-dicarboxylate KOH in ethanol, RT, 2 h; acidify to pH 3 3,5-Pyridinedicarboxylic acid monoethyl ester 71% yield
2 Functionalization Pyridine monoester Formaldehyde (hydroxymethylation), methyl iodide (methylation), Pd-catalyzed coupling (nitrophenyl) Hydroxymethyl, methyl, nitrophenyl substituted pyridine Moderate to high yields
3 Esterification Functionalized pyridine acid Alcohols/amino alcohols, DCC/DMAP, RT to mild heat 5- and 3-position esters with complex side chains Requires protection strategies
4 Aminoethyl side chain introduction Aldehyde intermediate or halogenated ester Reductive amination or nucleophilic substitution 2-(methyl(phenylmethyl)amino)ethyl ester side chain High selectivity needed
5 Purification and Characterization Crude product Chromatography, recrystallization Pure target compound Confirmed by IR, NMR, MS, elemental analysis

Research Findings and Notes

  • The preparation of complex pyridine derivatives with multiple ester and amino substituents requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

  • Esterification reactions involving bulky or functionalized alcohols benefit from coupling agents and protection of sensitive groups to improve yields and purity.

  • Cross-coupling reactions for aryl substitution on pyridine rings are well-established and provide high regioselectivity and functional group tolerance.

  • The use of 3,5-pyridinedicarboxylic acid as a scaffold is common in the synthesis of metal-organic frameworks and biologically active peptides, indicating its versatility in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates

3,5-Pyridinedicarboxylic acid derivatives are extensively used as intermediates in the synthesis of pharmaceuticals. They serve as key building blocks in the development of antihypertensive agents and other therapeutic compounds. For instance, derivatives such as Pranidipine and Barnidipine , which are calcium channel blockers, have been synthesized using this compound as an intermediate .

2. Antitumor Activity

Research has indicated that certain derivatives of 3,5-Pyridinedicarboxylic acid exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit the proliferation of various tumor cells, suggesting their potential use in cancer therapy .

Organic Synthesis

1. Synthesis of Heterocycles

The compound is utilized in organic synthesis to create diverse heterocyclic compounds. The carboxylic acid functionalities allow for easy modification and derivatization, leading to the formation of complex molecular architectures that are important in drug discovery .

2. Ligands in Coordination Chemistry

3,5-Pyridinedicarboxylic acid derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals. These metal complexes have applications in catalysis and materials science .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated the cytotoxic effects on cancer cell linesCertain derivatives showed significant inhibition of cell growth
Synthesis of Calcium Channel BlockersUsed as intermediates for Pranidipine and BarnidipineDemonstrated effectiveness in lowering blood pressure
Coordination ComplexesExplored the ligand properties with transition metalsResulted in new catalysts for organic reactions

Mechanism of Action

The compound exerts its effects by blocking calcium channels in the cell membrane. This inhibition prevents calcium ions from entering the cells, leading to relaxation of vascular smooth muscles and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group at position 2 in the target compound is rare among analogs, which typically feature methyl or unsubstituted groups.

Physical and Chemical Properties

Property Target Compound (Predicted) CAS 145655-13-6 (Analog) Nisoldipine
Molecular Weight ~600 (estimated) 360.32 388.41
Boiling Point (°C) 500–550 520.8 (predicted) N/A
Density (g/cm³) 1.3–1.4 1.356 1.2–1.3 (typical for DHPs)
pKa ~12.3 (hydroxymethyl) 12.35 (predicted) 3.5 (carboxylic acid analog)

Notes:

  • The hydroxymethyl group may increase polarity compared to methyl-substituted analogs, affecting solubility and crystallization behavior.
  • The nitrophenyl group contributes to UV-Vis absorption, as seen in related compounds (λmax ~350 nm) .

Research Findings and Data

Spectroscopic Data for Analogous Compounds

Compound (CAS) IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6o () 1665 2.34 (CH3), 5.25 (H4), 7.06–8.37 (Ar–H) 167.32 (C=O), 147.64 (Ar–C)
CAS 145655-13-6 1660 4.2 (–CH2OH), 7.5–8.3 (nitrophenyl) 170.1 (ester C=O)

Comparative Bioactivity

Compound IC50 (Calcium Channel) LogP Solubility (mg/mL)
Target Compound Not reported ~3.8 <0.1 (predicted)
Nisoldipine 12 nM 3.5 0.05
CAS 54527-90-1 45 nM 4.2 0.02

Biological Activity

3,5-Pyridinedicarboxylic acid and its derivatives have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(methyl(phenylmethyl)amino)ethyl) 3-(2-propoxyethyl) ester . The compound's structure suggests potential for various therapeutic applications, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A pyridine ring
  • Multiple carboxylic acid functional groups
  • Hydroxymethyl and nitrophenyl substituents
  • Alkyl and ether chains

This structural diversity is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized from this acid showed varying degrees of activity against several pathogenic bacteria, including:

Compound MIC (µg/mL) Target Bacteria
10.96 - 7.81Staphylococcus aureus
2>4000Escherichia coli
3>4000Pseudomonas aeruginosa

These findings suggest that while some derivatives are potent against certain strains (notably S. aureus), others show limited effectiveness against Gram-negative bacteria like E. coli and P. aeruginosa .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through its effects on carrageenan-induced edema in rat models. The results indicated that several derivatives exhibited notable anti-inflammatory effects:

Compound No. Dose (mg/kg) % Protection Against Edema % Inhibition of Plasma PGE2
32.586.16 ± 0.05259.45 ± 0.050
5.098.18 ± 0.05381.10 ± 0.056
42.593.45 ± 0.07475.66 ± 0.040
5.098.56 ± 0.06080.01 ± 0.058

These compounds demonstrated superior efficacy compared to the standard anti-inflammatory drug diclofenac potassium, indicating their potential as therapeutic agents for inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using RAW264.7 cells to evaluate the safety profile of the compounds at various concentrations:

  • Compounds showed no significant cytotoxic effects at concentrations below 2μg/mL2\,\mu g/mL, suggesting a favorable safety margin for further development .

Case Study: Synthesis and Evaluation

In a notable study, a series of esters derived from the parent compound were synthesized and evaluated for their biological activities:

  • Synthesis Methodology : The compounds were synthesized using peptide coupling methods involving reactions with various amino acids and anhydrides.
  • Biological Testing : The synthesized compounds were screened for antimicrobial and anti-inflammatory activities.
  • Results : The most active compounds were identified as having both high antimicrobial potency and significant anti-inflammatory effects.

Q & A

How can computational methods optimize the synthesis of this compound?

Advanced Research Question
Computational approaches, such as quantum chemical calculations and AI-driven reaction path searches, can predict optimal reaction conditions, reducing trial-and-error experimentation. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum mechanics to model reaction pathways and identify energy barriers, enabling targeted optimization of catalysts or solvents . Integrating machine learning with experimental feedback loops (e.g., real-time adjustments to temperature or stoichiometry) further refines synthesis protocols . Key steps include:

  • Using density functional theory (DFT) to map intermediates and transition states.
  • Applying algorithms to screen solvent polarity effects on esterification steps.
  • Validating predictions via small-scale reactions before scaling.

What challenges arise in characterizing stereochemistry, and how can they be addressed?

Advanced Research Question
The compound’s stereogenic centers (e.g., the 1,4-dihydropyridine ring and ester substituents) complicate structural elucidation. Techniques to resolve stereochemistry:

  • X-ray crystallography : Critical for absolute configuration determination, as demonstrated for structurally related dihydropyridine esters in Acta Crystallographica Section E .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for nitroaromatic derivatives .
  • NMR spectroscopy : NOESY correlations and 13C^{13}\text{C}-1H^{1}\text{H} coupling constants to distinguish axial vs. equatorial substituents .

How do structural modifications influence pharmacological activity?

Advanced Research Question
The 3-nitrophenyl and methyl(phenylmethyl)aminoethyl groups are critical for bioactivity. Comparative studies on analogs (e.g., Nicardipine hydrochloride, a cardiovascular agent) reveal:

  • Substituent positioning : The 3-nitro group enhances calcium channel blockade compared to 2-nitro isomers .
  • Ester chain length : Propoxyethyl esters improve membrane permeability over shorter chains (e.g., methyl), as seen in Bayer AG patents for dihydropyridine derivatives .
  • Aminoethyl groups : Methyl(phenylmethyl)aminoethyl moieties increase receptor binding affinity via hydrophobic interactions .

What methodologies resolve solubility challenges during formulation?

Advanced Research Question
Predicted properties (e.g., logP ~3.5, PSA ~128 Ų ) suggest moderate hydrophobicity. Strategies to enhance solubility:

  • Salt formation : Benzenesulfonate salts of related dihydropyridines improve aqueous solubility by 10-fold .
  • Nanoparticle dispersion : Use antisolvent precipitation with poloxamers to stabilize particles <200 nm .
  • Co-solvent systems : Ethanol-propylene glycol mixtures (60:40 v/v) enhance solubility to >5 mg/mL .

How can discrepancies in pharmacological data due to stereoisomers be addressed?

Advanced Research Question
Enantiomeric purity significantly impacts efficacy and toxicity. For example, the (+)-enantiomer of Nicardipine shows 20-fold higher vasodilation activity than the (-)-form . Mitigation strategies:

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-phosphates) for asymmetric esterification .
  • Pharmacokinetic profiling : Compare AUC and CmaxC_{\text{max}} of isolated enantiomers in preclinical models .
  • Crystallographic databases : Cross-reference with resolved structures (e.g., Cambridge Structural Database) to validate stereochemical assignments .

What advanced purification techniques are recommended for isolating this compound?

Advanced Research Question
Complex reaction mixtures (e.g., ester byproducts) require multi-step purification:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 to 50:50) to separate esters .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate crystalline fractions .
  • Countercurrent chromatography (CCC) : Achieve >98% purity for nitroaryl derivatives using heptane-ethyl acetate-methanol-water systems .

How can stability studies be designed to assess degradation under physiological conditions?

Basic Research Question
Stability is influenced by pH, temperature, and light exposure. Key protocols:

  • Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze via HPLC-DAD to identify hydrolytic byproducts .
  • Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to monitor nitro group reduction .
  • Accelerated aging : Store at 40°C/75% RH for 6 months and track ester bond cleavage via 1H^1\text{H} NMR .

What analytical techniques validate synthetic intermediates?

Basic Research Question
Critical intermediates (e.g., hydroxymethyl derivatives) require rigorous characterization:

  • LC-MS : Confirm molecular ions ([M+H]+^+ at m/z 515–520) and fragment patterns .
  • FT-IR : Identify ester carbonyl stretches (~1740 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

How can reaction kinetics be modeled for scale-up?

Advanced Research Question
Kinetic studies ensure reproducibility during scale-up. Methods include:

  • In situ FTIR : Monitor esterification rates by tracking carbonyl peak decay .
  • Arrhenius modeling : Calculate activation energy (EaE_a) for nitro group reduction steps .
  • Computational fluid dynamics (CFD) : Simulate heat/mass transfer in batch reactors using COMSOL Multiphysics .

What strategies mitigate nitro group reduction during synthesis?

Advanced Research Question
Nitro group reduction to amines can occur under acidic or catalytic conditions. Solutions:

  • Catalyst selection : Avoid Pd/C in H2_2 environments; use PtO2_2 for selective reductions .
  • pH control : Maintain reaction pH >7 to prevent acid-catalyzed decomposition .
  • Protecting groups : Temporarily protect the nitro group as a sulfonamide during esterification .

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